2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione is a complex organic compound that features a benzothiazole moiety linked to an isoindoline-1,3-dione structure
Mechanism of Action
Target of Action
The compound “2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione” belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary based on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain neurotransmitters, affecting the functioning of the nervous system . .
Result of Action
The result of the compound’s action can vary based on its specific targets and mode of action. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . .
Biochemical Analysis
Biochemical Properties
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzothiazole moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to altered cellular responses to oxidative stress. Additionally, the compound has been shown to bind to DNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it affects gene expression by binding to specific DNA sequences, leading to the upregulation or downregulation of target genes . This modulation of gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to biomolecules, such as proteins and DNA . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial biochemical changes, such as enhanced antioxidant activity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various xenobiotics . The compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the levels of cofactors, such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it can localize in the mitochondria, where it can influence mitochondrial function and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Coupling with Isoindoline-1,3-dione: The benzothiazole derivative is then coupled with isoindoline-1,3-dione through a nucleophilic aromatic substitution reaction. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and isoindoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
- 2-Phenylisoindoline-1,3-dione
Uniqueness
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione is unique due to its dual functionality, combining the properties of benzothiazole and isoindoline-1,3-dione. This dual functionality enhances its potential in medicinal chemistry and materials science, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUJHDXWIUXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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